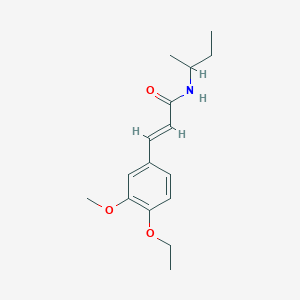
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is not fully understood, but it is believed to act via modulation of ion channels in the body. Specifically, it has been found to modulate the activity of TRPV1, a calcium channel that is involved in pain sensation and inflammation. By modulating the activity of this channel, N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the biochemical and physiological effects of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide include:
1. Anti-inflammatory effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
2. Analgesic effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have analgesic effects, making it a potential candidate for the treatment of pain.
3. Modulation of ion channels: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to modulate the activity of certain ion channels in the body, making it a valuable tool for studying the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has several advantages and limitations for lab experiments. Some of the advantages of using N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in lab experiments include:
1. High potency: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a highly potent compound, meaning that small amounts can produce significant effects.
2. Wide range of effects: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Some of the limitations of using N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide in lab experiments include:
1. Limited solubility: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has limited solubility in water, making it difficult to work with in some experiments.
2. Lack of specificity: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have effects on multiple ion channels in the body, making it difficult to determine its specific effects.
Direcciones Futuras
There are several future directions for research on N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. Some of the future directions for research include:
1. Development of new drugs: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may serve as a starting point for the development of new drugs with anti-inflammatory and analgesic effects.
2. Study of ion channels: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may be used to study the activity of ion channels in the body, leading to a better understanding of their role in disease.
3. Investigation of other potential applications: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide may have other potential applications in scientific research, such as in the study of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide involves the reaction of sec-butylamine, 4-ethoxy-3-methoxybenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds via an amidation reaction, resulting in the formation of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide. This synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the scientific research applications of N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide include:
1. Cancer Research: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to have anti-cancer properties, making it a potential candidate for cancer treatment.
2. Neuroscience Research: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been found to modulate the activity of certain ion channels in the brain, making it a valuable tool for studying the nervous system.
3. Drug Discovery: N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide has been used as a starting point for the development of new drugs, due to its unique chemical properties.
Propiedades
Nombre del producto |
N-(sec-butyl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
(E)-N-butan-2-yl-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H23NO3/c1-5-12(3)17-16(18)10-8-13-7-9-14(20-6-2)15(11-13)19-4/h7-12H,5-6H2,1-4H3,(H,17,18)/b10-8+ |
Clave InChI |
KINRWHSJPDHIPH-CSKARUKUSA-N |
SMILES isomérico |
CCC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OCC)OC |
SMILES |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)OCC)OC |
SMILES canónico |
CCC(C)NC(=O)C=CC1=CC(=C(C=C1)OCC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[[[(Z)-pyrrol-2-ylidenemethyl]amino]carbamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B256554.png)


![N'-[3-(2-furyl)acryloyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B256561.png)
![Ethyl ({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetate](/img/structure/B256563.png)

![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)

![5-nitro-1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzene-1,3-dicarbohydrazide](/img/structure/B256573.png)


![2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N'-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B256585.png)
![4-[3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]propanoylamino]-2-hydroxy-benzoic acid](/img/structure/B256586.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B256587.png)